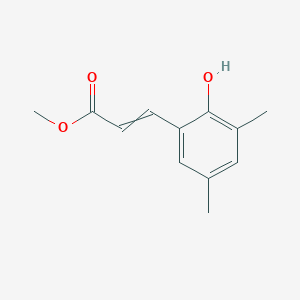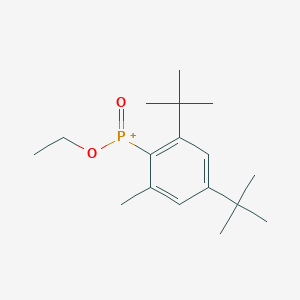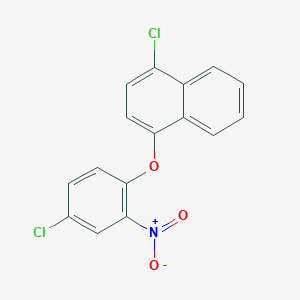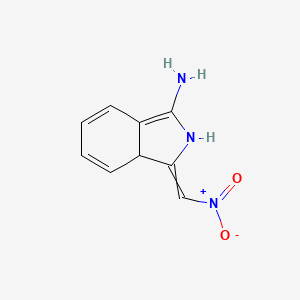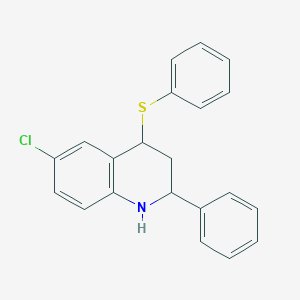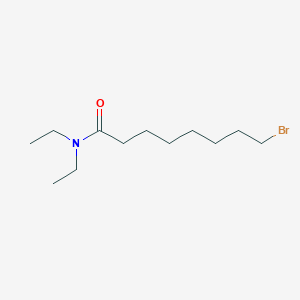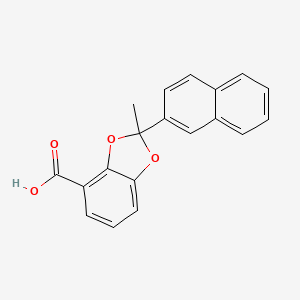
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a naphthalene ring fused to a benzodioxole moiety, with a carboxylic acid functional group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthalene derivative, followed by the formation of the benzodioxole ring system
Preparation of Naphthalene Derivative: The naphthalene derivative can be synthesized through Friedel-Crafts alkylation of naphthalene with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Benzodioxole Ring: The benzodioxole ring can be formed by reacting the naphthalene derivative with catechol in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of Carboxylic Acid Group: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of appropriate catalysts.
Major Products Formed
Oxidation: Quinones, carboxylates, or other oxidized derivatives.
Reduction: Alcohols, aldehydes, or reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)propanoic acid: Similar structure but lacks the benzodioxole ring.
2-Methyl-2-(naphthalen-2-yl)benzoic acid: Similar structure but lacks the dioxole oxygen atoms.
2-Methyl-2-(naphthalen-2-yl)-1,3-dioxolane-4-carboxylic acid: Similar structure but with a dioxolane ring instead of a benzodioxole ring.
Uniqueness
2-Methyl-2-(naphthalen-2-yl)-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of both the naphthalene and benzodioxole moieties, which confer distinct chemical and physical properties
Propiedades
Número CAS |
168032-04-0 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
2-methyl-2-naphthalen-2-yl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)22-16-8-4-7-15(18(20)21)17(16)23-19/h2-11H,1H3,(H,20,21) |
Clave InChI |
NTSHDLRBEQWVJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2=CC=CC(=C2O1)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
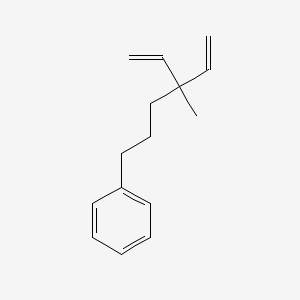
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
